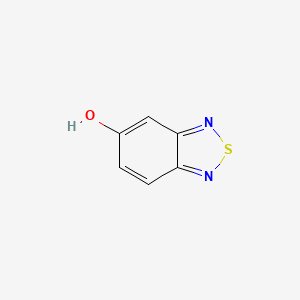

2,1,3-Benzothiadiazol-5-ol

説明

2,1,3-Benzothiadiazol-5-ol, also known as BTD, is a heterocyclic compound that has garnered significant interest due to its photoluminescent properties and potential applications in light technology, including organic light-emitting diodes, solar cells, and photovoltaic cells . The core structure of BTD is integral to the chemistry of photoluminescent compounds and has been explored for various applications in molecular organic electronic devices .

Synthesis Analysis

The synthesis of BTD derivatives has been reported through various methods. For instance, 2-(4-aminophenyl)benzothiazoles have been synthesized by simple, high-yielding routes, with some derivatives showing potent inhibitory activity against breast cancer cell lines . Additionally, the synthesis of 2,1,3-benzothiadiazole-based oligomers has been achieved using a palladium-catalyzed self/cross-coupling reaction, demonstrating the versatility of BTD in forming π-conjugated systems . Moreover, novel 1,2,3-triazole-based benzothiazole derivatives have been synthesized through a 1,3-dipolar cycloaddition reaction, showcasing the chemical reactivity of BTD with other heterocyclic systems .

Molecular Structure Analysis

The molecular structure of BTD and its derivatives has been elucidated using various analytical techniques. Single-crystal X-ray diffraction has confirmed the structures of BTD complexes, revealing novel coordination types to metal centers and different packing motifs in crystalline forms . The regio- and stereoselectivity of BTD-directed arylation and oxygenation reactions have been ascertained from the X-ray structures of representative compounds, indicating the influence of BTD's molecular structure on its reactivity .

Chemical Reactions Analysis

BTD derivatives have been involved in a range of chemical reactions. For example, 4-amino-2,1,3-benzothiadiazole has been used as a bidentate directing group for Pd(II)-catalyzed C-H activation/functionalization, demonstrating its utility in directing regio- and stereoselective transformations . Furthermore, the oxidative cyclization mediated by molecular iodine has led to the formation of benzothiazoles and related heterocycles, highlighting the diverse reactivity of BTD derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of BTD derivatives are closely related to their molecular structure. The oligomers based on BTD have shown a good linear correlation between their optical bandgap and the number of benzothiadiazole units, indicating the tunability of their electronic properties . The antimicrobial activity of some BTD derivatives has been evaluated, suggesting potential applications in medicinal chemistry . Additionally, the photoluminescent properties of BTD are fundamental to its applications in light technology, as evidenced by its use in the design of organic electronic devices .

科学的研究の応用

Therapeutic Potential and Anticancer Applications

2,1,3-Benzothiadiazol-5-ol derivatives demonstrate a wide range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. These derivatives, particularly 2-arylbenzothiazoles, are emerging as significant pharmacophores in the development of antitumor agents due to their promising biological profiles and synthetic accessibility. The versatility of the benzothiazole scaffold allows it to serve as a ligand to various biomolecules, making it a focal point in drug discovery and the development of chemotherapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015). Furthermore, structural modifications of benzothiazole derivatives have led to the development of new antitumor agents, highlighting the scaffold's potential in cancer chemotherapy (Ahmed et al., 2012).

Plant Disease Management

Benzothiadiazole (BTH), a synthetic plant defense activator, plays a crucial role in managing plant diseases. It activates the systemic acquired resistance (SAR) in plants against a variety of pathogens, offering a safer alternative to chemical pesticides and contributing to sustainable agriculture practices (اعظمی ساردویی et al., 2017).

Optoelectronic Applications

Benzothiadiazole derivatives have found applications beyond pharmaceuticals, notably in the field of organic optoelectronics. The synthesis and structural modification of benzothiadiazole-based materials have been explored for their potential in organic optoelectronic devices, demonstrating the compound's versatility and the ongoing interest in its applications (Tam & Wu, 2015).

Antimicrobial Activity

Heterocyclic compounds, including benzothiadiazole derivatives, possess significant antimicrobial activity. Research continues to uncover new antimicrobial agents among these compounds, highlighting the ongoing need for novel treatments against resistant pathogens (Fesatidou, Petrou, & Geronikaki Athina, 2020).

作用機序

2,1,3-Benzothiadiazole (BT) and its derivatives are very important acceptor units used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . Due to their strong electron-withdrawing ability, construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .

Safety and Hazards

The safety data sheet indicates that 2,1,3-Benzothiadiazol-5-ol is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2,1,3-benzothiadiazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c9-4-1-2-5-6(3-4)8-10-7-5/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAIESZWIBYJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354394 | |

| Record name | 2,1,3-benzothiadiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

768-10-5 | |

| Record name | 2,1,3-Benzothiadiazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-benzothiadiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)